molecular formula C21H21NO3S B045575 Tazarotene Sulfoxide CAS No. 864841-56-5

Tazarotene Sulfoxide

Cat. No.: B045575
CAS No.: 864841-56-5
M. Wt: 367.5 g/mol
InChI Key: BJSYAJPOMFRVOI-UHFFFAOYSA-N
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Description

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate is a complex organic compound with the molecular formula C21H21NO2S. This compound is characterized by its unique structure, which includes a thiochromenyl group and a nicotinate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Mechanism of Action

Target of Action

Tazarotene Sulfoxide, also known as Ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate or Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate, primarily targets the retinoic acid receptors (RARs). It binds to all three members of the RAR family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg .

Mode of Action

Studies have shown that the active form of the drug, tazarotenic acid, binds to the rars and may modify gene expression . This interaction with the RARs leads to changes in cellular processes, including cell differentiation and proliferation.

Biochemical Pathways

Upon topical application, this compound is rapidly hydrolyzed by esterases to form its active metabolite, tazarotenic acid .

Pharmacokinetics

The systemic bioavailability of this compound (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin . In patients with psoriasis under typical conditions of use, systemic bioavailability increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) . The increased bioavailability is probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to this compound .

Result of Action

This compound has been shown in peer-reviewed double-blinded studies to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . Histological studies have shown that long-term use of this compound is associated with a significant reduction in atypical melanocytes and keratocytes - cells considered to be precursors of skin cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin, such as the presence of plaque or scaling, can affect the absorption and bioavailability of the compound . Additionally, the compound’s action may be influenced by the concurrent use of other medications, such as oral antibiotics when treating acne .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate typically involves multiple steps. One common method includes the reaction of 4,4-dimethyl-3,4-dihydro-2H-thiochromene with ethynyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[(4,4-dimethyl-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate
  • Ethyl 6-[(4,4-dimethyl-1,1-dioxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate

Uniqueness

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYAJPOMFRVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of tazarotene (10.0 g, 28.5 mmol) in methanol (300 mL) was chilled in an ice water bath to <10° C., and then charged with the dropwise addition of a solution of NaIO4 (9.13 g, 42.7 mmol) in water (100 mL) over 30 minutes. The reaction was allowed to warm to room temperature while stirring for 18 hours, and was then concentrated under reduced pressure to remove as much methanol as possible. The reaction was then diluted with DCM (500 mL) and water (150 mL). The two layers were then separated, and the aqueous layer was extracted with DCM (2×100 mL aliquots). The organic fractions were pooled, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude sulfoxide product was then chromatographed using a DCM:EtOAc solvent system. Yield: 9.00 g (86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
9.13 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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